
Gallium, dichloro(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium, dichloro(2,4,6-trimethylphenyl)- is an organogallium compound that features a gallium atom bonded to two chlorine atoms and a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gallium, dichloro(2,4,6-trimethylphenyl)- typically involves the reaction of gallium trichloride with 2,4,6-trimethylphenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction proceeds as follows:
GaCl3+C6H2(CH3)3MgBr→GaCl2(C6H2(CH3)3)+MgBrCl
Industrial Production Methods
While specific industrial production methods for gallium, dichloro(2,4,6-trimethylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Gallium, dichloro(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction: The compound can participate in redox reactions, where the gallium center can be oxidized or reduced.
Coordination Chemistry: The gallium center can coordinate with ligands, forming complexes with different geometries and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or organomagnesium compounds, which can replace the chlorine atoms under inert conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Coordination Chemistry: Ligands such as phosphines, amines, or carboxylates can be used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include organogallium compounds with different substituents.
Oxidation and Reduction: Products include gallium compounds in different oxidation states.
Coordination Chemistry: Products include gallium coordination complexes with various ligands.
Scientific Research Applications
Gallium, dichloro(2,4,6-trimethylphenyl)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Materials Science: Used in the preparation of gallium-containing materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of gallium, dichloro(2,4,6-trimethylphenyl)- involves its ability to form stable complexes with various ligands. The gallium center can coordinate with different atoms or groups, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
Comparison with Similar Compounds
Similar Compounds
Gallium, dichloro(2,4,6-trimethylphenyl)-: Features a gallium center bonded to two chlorine atoms and a 2,4,6-trimethylphenyl group.
Gallium, dichloro(2,4,6-trimethylphenyl)-: Similar structure but with different substituents on the phenyl ring.
Gallium, dichloro(2,4,6-trimethylphenyl)-: Similar coordination chemistry but with different ligands.
Uniqueness
Gallium, dichloro(2,4,6-trimethylphenyl)- is unique due to its specific combination of gallium, chlorine, and 2,4,6-trimethylphenyl groups. This combination imparts unique chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
109391-14-2 |
|---|---|
Molecular Formula |
C9H11Cl2Ga |
Molecular Weight |
259.81 g/mol |
IUPAC Name |
dichloro-(2,4,6-trimethylphenyl)gallane |
InChI |
InChI=1S/C9H11.2ClH.Ga/c1-7-4-8(2)6-9(3)5-7;;;/h4-5H,1-3H3;2*1H;/q;;;+2/p-2 |
InChI Key |
GWAJRBYBASTMAY-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Ga](Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


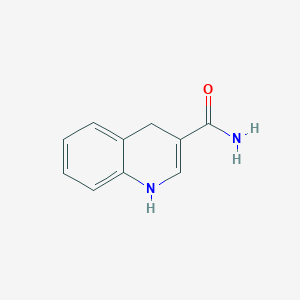
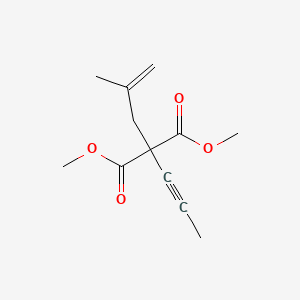
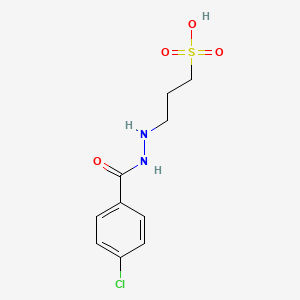
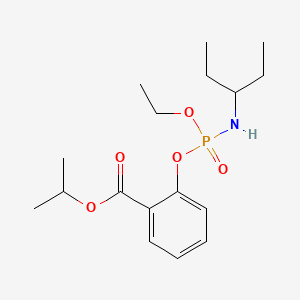
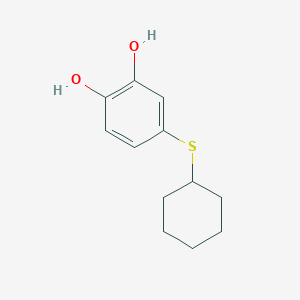

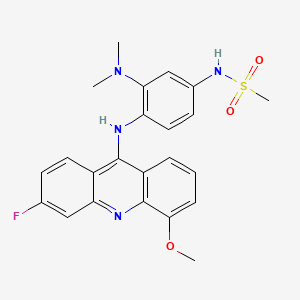
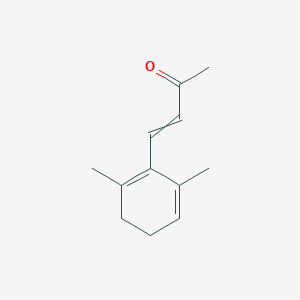
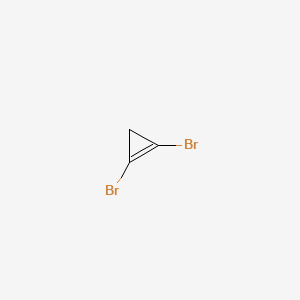

![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
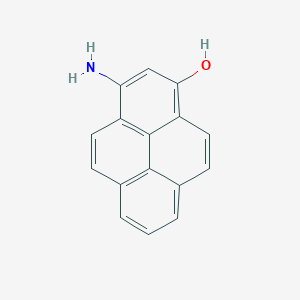
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
